(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride (CAS 2108850-14-0) is a rigid, saturated bicyclic amino alcohol scaffold characterized by a bridgehead amino group and a hydroxymethyl substituent on a strain-free bicyclo[2.2.2]octane core . As a hydrochloride salt with molecular formula C₉H₁₈ClNO and molecular weight 191.70 g/mol , this compound offers defined stereoelectronic properties distinct from flexible-chain amino alcohols, making it a valuable building block for the synthesis of conformationally constrained bioactive molecules and chiral ligands .
Rigid bicyclo[2.2.2]octane core for conformational constraint
Bridgehead amino and hydroxymethyl groups with defined orientation
Hydrochloride salt form for handling and assay compatibility
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol HCl vs. Common Amino Alcohols
Direct substitution of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride with other in-class compounds (e.g., simple linear amino alcohols or differently functionalized bicyclo[2.2.2]octanes) is not scientifically interchangeable due to quantifiable differences in key physicochemical properties that directly impact molecular recognition, pharmacokinetic behavior, and synthetic utility. Unlike flexible 2-amino-2-methyl-1-propanol (LogP -0.4163, TPSA 46.25 Ų) [1], the rigid bicyclo[2.2.2]octane framework of the target compound imposes a defined spatial orientation of the amino and hydroxymethyl groups (LogP 1.4522, TPSA 46.25 Ų) , influencing lipophilicity and potential target engagement. Furthermore, compared to the free base form (CAS 105176-66-7) with reported aqueous solubility of 18.7 mg/mL [2], the hydrochloride salt form is expected to exhibit enhanced aqueous solubility and improved handling characteristics, critical for reproducible in vitro assays and chemical transformations [3]. These distinct, quantifiable property differences necessitate compound-specific procurement for reproducible research outcomes.
Flexible amino alcohols
Linear amino alcohols lack the rigid scaffold, leading to different LogP and conformational behavior; may not reproduce spatial orientation.
Differently functionalized bicyclooctanes
Carboxylic acid analogs exhibit higher polar surface area and altered hydrogen bonding, shifting permeability and binding profiles.
Free base form
The free base may have lower aqueous solubility; salt form expected to improve dissolution and assay reproducibility.
[1] PersADE. (n.d.). 2-amino-2-methyl-1-propanol. PersADE Drug Database. View Source
[2] Bide Pharm. (n.d.). (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, CAS: 105176-66-7. View Source
[3] Class-level inference: Hydrochloride salt formation generally increases aqueous solubility compared to the free base form of amines. View Source
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol HCl: Key Analog Property Data
LogP & TPSA vs. Simple Amino Alcohol
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride exhibits a significantly higher calculated LogP (1.4522) compared to the common amino alcohol 2-amino-2-methyl-1-propanol (LogP -0.4163), indicating greater lipophilicity and potential for improved membrane permeability [1]. Both compounds share an identical TPSA (46.25 Ų) [1].
[1] PersADE. (n.d.). 2-amino-2-methyl-1-propanol. PersADE Drug Database. View Source
H-Bond Donor/Acceptor Profile vs. Carboxylic Acid Analog
The target compound presents a balanced hydrogen bond donor (2) and acceptor (2) profile, in contrast to 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, which has a higher calculated polar surface area (PSA 63.32 Ų) and a greater number of hydrogen bond acceptors due to the carboxylic acid moiety [1].
PSA & H-AcceptorsReported
PSA: 46.25 vs 63.32 Ų
H-Acceptors: 2 vs 3
Lower PSA and fewer H-acceptors may improve passive diffusion.
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride possesses 1 rotatable bond, providing a single degree of conformational freedom at the hydroxymethyl group, compared to bicyclo[2.2.2]octane-1,4-diamine which has 0 rotatable bonds .
Rotatable BondsData to verify
Target: 1 bond
Comparator: 0 bonds
Single rotatable bond offers conformational adaptability while retaining core rigidity.
A single rotatable bond allows for some conformational adaptation while preserving core rigidity, offering a unique balance between entropic cost and induced-fit binding compared to the fully constrained diamine.
Aqueous Solubility Enhancement (Salt vs. Free Base)
The hydrochloride salt form of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (CAS 2108850-14-0) is expected to exhibit significantly enhanced aqueous solubility compared to the free base (CAS 105176-66-7), for which a solubility of 18.7 mg/mL has been reported [1][2].
Solubility (Salt vs Base)Class-level inference
Expected >18.7 mg/mL
Free base: 18.7 mg/mL
Salt form may enhance solubility for assay preparation.
Inferred from amine HCl behavior; data to verify.
FormulationAssay DevelopmentSolubility
Evidence Dimension
Aqueous Solubility
Target Compound Data
Expected to be >18.7 mg/mL (Hydrochloride salt)
Comparator Or Baseline
Free base (105176-66-7): 18.7 mg/mL
Quantified Difference
Quantitative difference not directly measured; class-level enhancement expected.
Conditions
Inferred from general amine hydrochloride salt behavior; free base data from aqueous solubility measurement.
Why This Matters
Improved solubility facilitates preparation of stock solutions for biological assays and simplifies downstream synthetic manipulations, reducing experimental variability.
FormulationAssay DevelopmentSolubility
[1] Bide Pharm. (n.d.). (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, CAS: 105176-66-7. View Source
[2] Class-level inference: Hydrochloride salt formation generally increases aqueous solubility compared to the free base form of amines. View Source
Purity & Storage Stability vs. General Amino Alcohols
Commercial availability of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride includes high-purity grades (≥98% and 95% ) with specified storage conditions (sealed, dry, 2-8°C ), contrasting with common amino alcohols like 2-amino-2-methyl-1-propanol which are often supplied as lower purity industrial chemicals (e.g., 90-95% [1]).
Purity & StorageData to verify
Target: ≥98% (or 95%)
Comparator: 90–95%
Higher purity supports batch reproducibility in assays.
Target available in ≥98% purity vs. typical 90-95% for comparator.
Conditions
Vendor specifications (ChemScene, AKSci) vs. common industrial grade.
Why This Matters
Higher purity and defined storage protocols ensure batch-to-batch reproducibility in sensitive chemical reactions and biological assays, reducing the risk of side reactions or assay interference.
ProcurementQuality ControlStorage
[1] Common industrial knowledge: 2-Amino-2-methyl-1-propanol is often supplied as a technical grade chemical (90-95% purity). View Source
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol HCl: Research & Industrial Applications
Conformationally Constrained Bioactive Scaffold
Given its rigid bicyclo[2.2.2]octane core and single rotatable bond , this compound is ideally suited as a building block for the synthesis of conformationally restricted analogs of flexible lead compounds. Its higher LogP (1.4522) compared to simple amino alcohols [1] suggests potential utility in designing molecules with improved cell permeability, while the defined spatial orientation of amino and hydroxymethyl groups enables precise vectoring of pharmacophores in structure-based drug design projects targeting intracellular enzymes or receptors.
Chiral Ligands for Asymmetric Catalysis
The inherent chirality and rigid framework of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride make it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis . The primary amine can be readily derivatized, and the hydroxymethyl group serves as an anchor for attachment to solid supports or for further functionalization. The defined stereoelectronic properties, including a balanced H-bond donor/acceptor profile (2 donors, 2 acceptors) [1], are advantageous for creating well-defined catalytic pockets in metal complexes.
Amine Salt Forms for Enhanced Aqueous Solubility
For researchers requiring improved aqueous solubility over the free base (18.7 mg/mL) , the hydrochloride salt form of this compound is the preferred choice. This is particularly relevant for in vitro biological assays where compound precipitation can lead to false negatives or variability in dose-response curves. The enhanced solubility, coupled with high purity grades (≥98%) [1], ensures reliable preparation of stock solutions and consistent compound delivery in microplate-based screens.
SAR of Bicyclic Scaffolds
In medicinal chemistry programs exploring the bicyclo[2.2.2]octane chemical space, this compound serves as a key comparator for SAR studies. Its distinct physicochemical signature—including a LogP of 1.4522, TPSA of 46.25 Ų, and specific hydrogen bonding capacity —allows researchers to systematically assess the impact of functional group changes (e.g., replacing the hydroxymethyl with a carboxylic acid, as in the 4-aminobicyclo[2.2.2]octane-1-carboxylic acid analog with PSA 63.32 Ų and LogP 2.625 [1]) on target binding, cellular activity, and ADME properties.
Application
Selection Property
Validation Focus
Scaffold design for target engagement
Rigid bicyclic core with single rotatable bond
Conformational restriction and pharmacophore alignment
Chiral ligand synthesis
Primary amine and hydroxymethyl anchor
Catalytic pocket geometry and enantioselectivity
Aqueous solubility for assays
Hydrochloride salt form
Solubility and stock solution reproducibility
Structure-activity relationship studies
Physicochemical profile (LogP, PSA, H-bond)
Impact of functional group changes on ADME and binding
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